molecular formula C10H6N2 B074398 Isoquinoline-1-carbonitrile CAS No. 1198-30-7

Isoquinoline-1-carbonitrile

Cat. No.: B074398
CAS No.: 1198-30-7
M. Wt: 154.17 g/mol
InChI Key: HJHXYSBRTVFEDD-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbonitrile is an organic compound with the chemical formula C10H6N2. It is a colorless to pale yellow solid with a strong odor. This compound is a derivative of isoquinoline, where a cyano group is attached to the first carbon of the isoquinoline ring. This compound is used as an intermediate in organic synthesis and has applications in the preparation of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of isoquinoline with cyanogen bromide in the presence of a base. Another method includes the dehydration of isoquinoline-1-carboxamide using phosphoryl chloride in chloroform under ice-cooling conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale reactions involving the aforementioned methods. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline-1-carboxylic acid.

    Reduction: Reduction of this compound can yield isoquinoline-1-methanamine.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the cyano group at the first carbon.

    Isoquinoline: The parent compound without the cyano group.

    Quinoxaline: Another nitrogen-containing heterocycle with different ring fusion.

Uniqueness: Isoquinoline-1-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHXYSBRTVFEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20308378
Record name isoquinoline-1-carbonitrile
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1198-30-7
Record name 1-Isoquinolinecarbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Record name 1-Cyanoisoquinoline
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Record name isoquinoline-1-carbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Record name 1-Isoquinolinecarbonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of isoquinoline 2-oxide (2-Im-9, 5.8 g) in 140 mL of acetonitrile, diethyl phosphoro-cyanidate (1.5 eq) was added under argon followed by slow addition of TEA (3.0 eq). The mixture was refluxed for 18 h and then extracted with DCM. The organic layer was concentrated and purified by silica column chromatography to give isoquinoline-1-carbonitrile (3-Im-9).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to Isoquinoline-1-carbonitrile derivatives?

A1: Several synthetic routes have been explored. One frequently used method is the Bischler-Napieralski reaction [], involving the ring closure of an amide derived from 3,4-dihydroisoquinoline. Another approach utilizes Vilsmeier reactions [, ] with starting materials like pyridine-2-carbonitriles to yield the desired this compound derivatives.

Q2: How do structural modifications on the this compound scaffold influence its reactivity?

A2: Introducing specific functional groups can significantly alter reactivity. For instance, the presence of a 2-chloro-3-formyl substituent on the this compound framework allows for diverse reactions with nucleophiles, enabling the synthesis of complex heterocyclic systems like pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines [].

Q3: Are there any studies on the spectroscopic properties of this compound derivatives?

A3: Yes, researchers have extensively characterized this compound derivatives using various spectroscopic techniques. These include Infrared (IR) spectroscopy, proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) spectroscopy, and UV-Vis spectroscopy [, ]. These studies help elucidate the structures and electronic properties of these compounds.

Q4: Have any crystal structures of this compound derivatives been reported?

A4: Yes, X-ray crystallography studies have been conducted on several derivatives, providing detailed insights into their three-dimensional structures and molecular packing arrangements [, ]. For example, the crystal structure of (+/-)-2-Benzoyl-8-ethyl-1,2-dihydro-isoquinoline-1-carbonitrile revealed a 1,3-diplanar conformation of the heterocyclic fragment [].

Q5: Has this compound been investigated for potential biological activity?

A5: While specific biological activity data for this compound itself is limited in the provided literature, some derivatives, particularly those incorporating pyrazoloisoquinoline and pyridazinopyrazoloisoquinoline moieties, have been evaluated for their in vitro antitumor activities []. This suggests potential applications in medicinal chemistry.

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